molecular formula C17H26O3 B14814663 1-(4-hydroxy-3-methoxyphenyl)decan-5-one

1-(4-hydroxy-3-methoxyphenyl)decan-5-one

Cat. No.: B14814663
M. Wt: 278.4 g/mol
InChI Key: IKCUWBHTOKPRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-hydroxy-3-methoxyphenyl)decan-5-one, also known as paradol, is a naturally occurring compound found in ginger. It is a member of phenols, a ketone, and a monomethoxybenzene. This compound is known for its antioxidant activity and potential cancer preventive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-hydroxy-3-methoxyphenyl)decan-5-one can be synthesized from 6-shogaol, another compound found in ginger. The synthesis involves the following steps :

    Starting Material: 6-shogaol

    Reagents: Vanillyl alcohol, 4-acetoxy-3-methoxybenzyl chloride, 2-nonanone, 4-benzyloxy-3-methoxybenzaldehyde, vanillin, 1-bromoheptane

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-3-methoxyphenyl)decan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-hydroxy-3-methoxyphenyl)decan-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: The compound is studied for its antioxidant properties and potential to prevent oxidative stress-related diseases.

    Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the food industry as a flavoring agent due to its spicy taste.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(4-hydroxy-3-methoxyphenyl)decan-5-one is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)decan-5-one

InChI

InChI=1S/C17H26O3/c1-3-4-5-9-15(18)10-7-6-8-14-11-12-16(19)17(13-14)20-2/h11-13,19H,3-10H2,1-2H3

InChI Key

IKCUWBHTOKPRNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.